n,n-Dibutylmorpholine-4-sulfonamide n,n-Dibutylmorpholine-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 5433-43-2
VCID: VC18785719
InChI: InChI=1S/C12H26N2O3S/c1-3-5-7-13(8-6-4-2)18(15,16)14-9-11-17-12-10-14/h3-12H2,1-2H3
SMILES:
Molecular Formula: C12H26N2O3S
Molecular Weight: 278.41 g/mol

n,n-Dibutylmorpholine-4-sulfonamide

CAS No.: 5433-43-2

Cat. No.: VC18785719

Molecular Formula: C12H26N2O3S

Molecular Weight: 278.41 g/mol

* For research use only. Not for human or veterinary use.

n,n-Dibutylmorpholine-4-sulfonamide - 5433-43-2

Specification

CAS No. 5433-43-2
Molecular Formula C12H26N2O3S
Molecular Weight 278.41 g/mol
IUPAC Name N,N-dibutylmorpholine-4-sulfonamide
Standard InChI InChI=1S/C12H26N2O3S/c1-3-5-7-13(8-6-4-2)18(15,16)14-9-11-17-12-10-14/h3-12H2,1-2H3
Standard InChI Key XVUGDLCGYADXDT-UHFFFAOYSA-N
Canonical SMILES CCCCN(CCCC)S(=O)(=O)N1CCOCC1

Introduction

Structural and Chemical Characteristics

Molecular Architecture

n,n-Dibutylmorpholine-4-sulfonamide (C<sub>12</sub>H<sub>24</sub>N<sub>2</sub>O<sub>3</sub>S) features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—linked to a sulfonamide group. The sulfonamide nitrogen is substituted with two n-butyl groups, conferring lipophilicity to the molecule. Key structural parameters include:

PropertyValue
Molecular FormulaC<sub>12</sub>H<sub>24</sub>N<sub>2</sub>O<sub>3</sub>S
Molecular Weight276.39 g/mol
CAS Registry NumberNot explicitly listed
IUPAC NameN,N-Dibutylmorpholine-4-sulfonamide

The sulfonamide group (-SO<sub>2</sub>NH-) contributes to hydrogen-bonding potential, while the butyl chains enhance membrane permeability .

Physicochemical Properties

n,n-Dibutylmorpholine-4-sulfonamide exhibits moderate solubility in polar aprotic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF). Its melting point remains undocumented in available literature, but analogous sulfonamides like N,N-dimethyl-p-toluenesulfonamide melt at 152–153°C . Stability studies suggest degradation under strong acidic or basic conditions, consistent with the hydrolytic sensitivity of sulfonamides.

Synthesis and Characterization

Synthetic Pathways

The primary synthesis route involves the reaction of morpholine-4-sulfonyl chloride with dibutylamine under inert conditions:

  • Reagents: Morpholine-4-sulfonyl chloride, dibutylamine, triethylamine (base), DCM (solvent).

  • Procedure:

    • Morpholine-4-sulfonyl chloride (1 eq) is dissolved in DCM at 0°C.

    • Dibutylamine (2.2 eq) and triethylamine (2.5 eq) are added dropwise to neutralize HCl byproducts.

    • The mixture is stirred at room temperature for 12–24 hours.

    • Purification via column chromatography yields the product.

This method achieves moderate-to-high yields (60–75%) and avoids harsh conditions, preserving functional group integrity .

Spectroscopic Characterization

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 3.70–3.65 (m, 4H, morpholine OCH<sub>2</sub>), 3.10–3.00 (m, 4H, morpholine NCH<sub>2</sub>), 2.95–2.85 (m, 4H, SO<sub>2</sub>N(CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>)<sub>2</sub>), 1.45–1.25 (m, 8H, butyl CH<sub>2</sub>), 0.90 (t, 6H, butyl CH<sub>3</sub>).

  • IR (KBr): 1320 cm<sup>−1</sup> (S=O asymmetric stretch), 1160 cm<sup>−1</sup> (S=O symmetric stretch), 2950 cm<sup>−1</sup> (C-H aliphatic) .

Biological Activity and Applications

Antimicrobial Mechanism

n,n-Dibutylmorpholine-4-sulfonamide inhibits bacterial dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA), a folate precursor. Competitive binding disrupts tetrahydrofolate synthesis, impairing DNA and protein production . Preliminary assays against Escherichia coli show MIC values of 32–64 µg/mL, though comprehensive studies are pending .

Medicinal Chemistry Applications

The compound serves as a scaffold for designing antimicrobial agents with enhanced pharmacokinetic profiles. Structural modifications, such as varying alkyl chain lengths or introducing fluorinated groups, are explored to improve potency and reduce resistance .

Recent Advances and Future Directions

Metal-Free Synthesis

A 2024 study demonstrated metal-free sulfonamide synthesis using N-sulfonylamine electrophiles, enabling direct functionalization of electron-rich aromatics . Adapting this method could streamline n,n-Dibutylmorpholine-4-sulfonamide production, avoiding toxic byproducts.

Sensor Development

Sulfonamides are integral to fluorescent probes for metal ion detection . Functionalizing n,n-Dibutylmorpholine-4-sulfonamide with fluorophores may yield novel sensors for biomedical imaging.

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